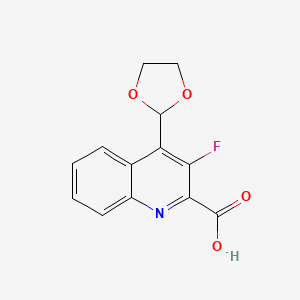
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- is a heterocyclic compound that features a quinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the quinoline ring, along with the dioxolane and fluoro substituents, imparts unique chemical properties that make it a valuable target for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- typically involves the functionalization of the quinoline ring. One common method includes the treatment of quinoline derivatives with ethylene glycol in the presence of p-toluenesulfonic acid, leading to the formation of the dioxolane ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The fluoro substituent enhances the compound’s ability to form stable complexes with enzymes and receptors, leading to inhibition of their activity. The dioxolane ring may contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
Similar Compounds
- 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-chloro-
- 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-bromo-
- 2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-iodo-
Uniqueness
2-Quinolinecarboxylic acid, 4-(1,3-dioxolan-2-yl)-3-fluoro- is unique due to the presence of the fluoro substituent, which imparts distinct electronic properties and enhances the compound’s reactivity and stability. Compared to its chloro, bromo, and iodo analogs, the fluoro derivative often exhibits higher biological activity and better pharmacokinetic properties.
属性
CAS 编号 |
834884-27-4 |
|---|---|
分子式 |
C13H10FNO4 |
分子量 |
263.22 g/mol |
IUPAC 名称 |
4-(1,3-dioxolan-2-yl)-3-fluoroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H10FNO4/c14-10-9(13-18-5-6-19-13)7-3-1-2-4-8(7)15-11(10)12(16)17/h1-4,13H,5-6H2,(H,16,17) |
InChI 键 |
BEXWZMIUBGVDQF-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=C(C(=NC3=CC=CC=C32)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
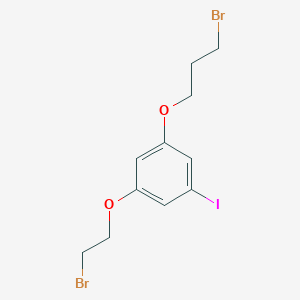
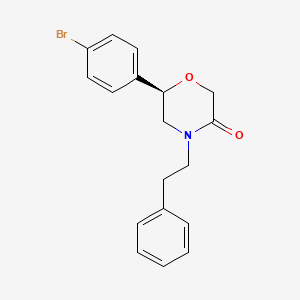

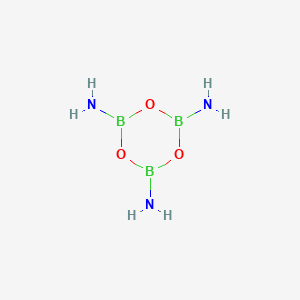
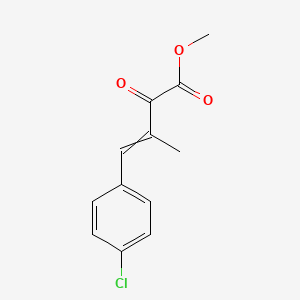
![({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B14192778.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)
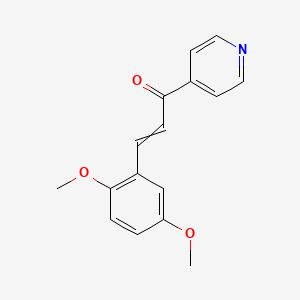
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)

![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)
